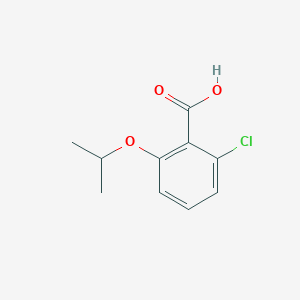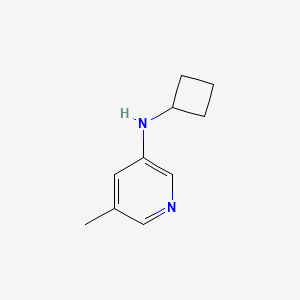
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester is a complex organic compound with a unique structure that includes a pyrrole ring, a chloromethylene group, and a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chloromethylene Group: This step involves the chlorination of a methylene group adjacent to the pyrrole ring, often using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chloromethylene group to a methylene group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethylene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Methylene derivatives.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its chloromethylene group can form covalent bonds with nucleophilic sites in proteins, leading to changes in protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-3-acetic acid, 4-(methoxycarbonyl)-, methyl ester: Similar structure but lacks the chloromethylene group.
1H-Pyrrole-3-acetic acid, 5-formyl-4-(methoxycarbonyl)-, methyl ester: Contains a formyl group instead of a chloromethylene group.
Uniqueness
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester is unique due to the presence of the chloromethylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10ClNO5 |
|---|---|
Poids moléculaire |
259.64 g/mol |
Nom IUPAC |
methyl (2Z)-2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C10H10ClNO5/c1-16-7(13)3-5-8(10(15)17-2)6(4-11)12-9(5)14/h4H,3H2,1-2H3,(H,12,14)/b6-4- |
Clé InChI |
GEJYAMIEIPBURJ-XQRVVYSFSA-N |
SMILES isomérique |
COC(=O)CC1=C(/C(=C/Cl)/NC1=O)C(=O)OC |
SMILES canonique |
COC(=O)CC1=C(C(=CCl)NC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


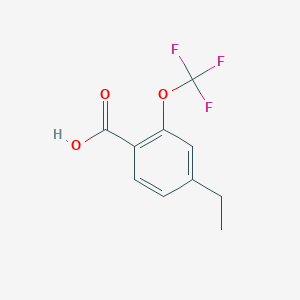
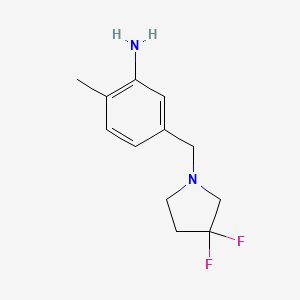
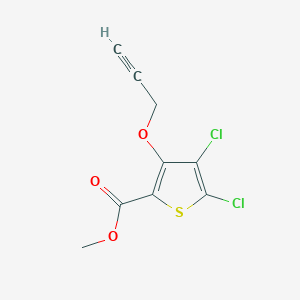
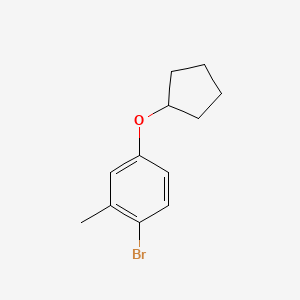
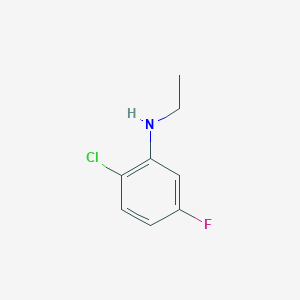
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)
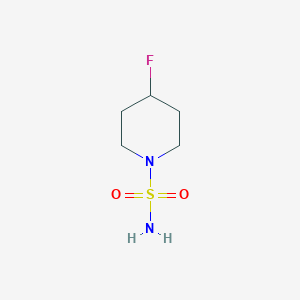
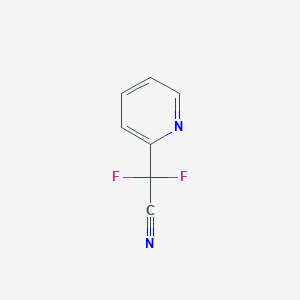
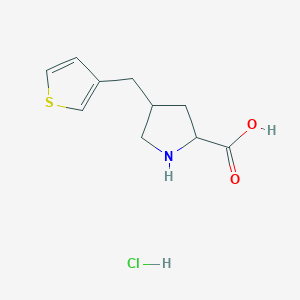

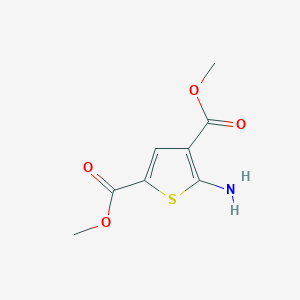
![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
